9,10-Di(anthracen-9-yl)anthracene
CAS No.: 205985-80-4
Cat. No.: VC19110714
Molecular Formula: C42H26
Molecular Weight: 530.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 205985-80-4 |
---|---|
Molecular Formula | C42H26 |
Molecular Weight | 530.7 g/mol |
IUPAC Name | 9,10-di(anthracen-9-yl)anthracene |
Standard InChI | InChI=1S/C42H26/c1-5-17-31-27(13-1)25-28-14-2-6-18-32(28)39(31)41-35-21-9-11-23-37(35)42(38-24-12-10-22-36(38)41)40-33-19-7-3-15-29(33)26-30-16-4-8-20-34(30)40/h1-26H |
Standard InChI Key | LSEPQLOSKGYAPM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=CC9=CC=CC=C97 |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture and Bonding Patterns
The molecular framework of 9,10-di(anthracen-9-yl)anthracene consists of a central anthracene unit (C₁₄H₁₀) bonded to two anthracenyl groups (C₁₄H₉) at the 9 and 10 positions. This arrangement creates a planar, extended π-conjugated system, as evidenced by analogous structures like 9,10-bis[10-(9,9-diphenylfluoren-2-yl)anthracen-9-yl]anthracene, which exhibits a similar teranthracene backbone . The dihedral angles between the central anthracene and its substituents are critical in determining electronic coupling. For instance, in (E)-1,3-bis(anthracen-9-yl)prop-2-en-1-one, the anthracene units form dihedral angles of 85.2° and 84.0° with the enone plane, significantly reducing electronic conjugation . Similar steric effects likely influence the torsional angles in 9,10-di(anthracen-9-yl)anthracene, though computational modeling would be required for precise quantification.
Table 1: Comparative Structural Data for Anthracene Derivatives
*Estimated values based on analogous systems.
Synthetic Pathways and Methodological Considerations
Cross-Coupling Strategies
The synthesis of 9,10-di(anthracen-9-yl)anthracene likely involves transition-metal-catalyzed cross-coupling reactions, as demonstrated in the preparation of 9-iodo-10-(10-iodoanthracen-9-yl)anthracene . A plausible route could employ Suzuki-Miyaura coupling between 9,10-dibromoanthracene and anthracen-9-ylboronic acid. Alternatively, Ullmann coupling using iodinated precursors might be feasible, given the successful dimerization of 9-(phenoxymethyl)anthracene under high-intensity laser-jet conditions .
Challenges in Purification and Yield Optimization
Steric hindrance from the bulky anthracenyl groups may impede reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures, microwave assistance). The purification of such hydrophobic PAHs typically requires column chromatography with non-polar solvents or recrystallization from high-boiling-point aromatics like toluene .
Photophysical and Electronic Properties
Absorption and Emission Profiles
The extended conjugation in 9,10-di(anthracen-9-yl)anthracene is expected to redshift its absorption and emission spectra compared to monomeric anthracene. In 9,10-disubstituted diphenylanthracenes, triple-bond incorporation significantly alters electronic states, enhancing emission tunability . Similarly, the target compound’s fluorescence quantum yield may depend on substituent-induced excimer formation, as observed in nitro-substituted derivatives .
Band Gap and Charge Transport
Density functional theory (DFT) calculations for (E)-1,3-bis(anthracen-9-yl)prop-2-en-1-one reveal a band gap of 3.03 eV , suggesting that 9,10-di(anthracen-9-yl)anthracene could exhibit comparable or narrower gaps due to enhanced conjugation. Such properties are critical for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Solid-State Behavior and Crystallographic Insights
Intermolecular Interactions
Crystal packing in anthracene derivatives is often governed by C–H⋯π interactions. For example, (E)-1,3-bis(anthracen-9-yl)prop-2-en-1-one forms chains along the100 axis via these interactions . In 9,10-di(anthracen-9-yl)anthracene, similar packing motifs could stabilize the lattice, though the absence of polar substituents might reduce intermolecular cohesion.
Thermal Stability and Phase Transitions
The melting point of anthracene derivatives correlates with molecular symmetry and intermolecular forces. While data for the target compound are unavailable, 9,10-di(p-carboxyphenyl)anthracene (melting point >300°C) suggests high thermal stability for disubstituted anthracenes, a trait likely shared by 9,10-di(anthracen-9-yl)anthracene.
Applications in Advanced Materials
Organic Electronics
The compound’s planar structure and conjugation make it a candidate for hole-transport layers in OLEDs. In 9,10-disubstituted diphenylanthracenes, electroluminescent devices achieved improved efficiency through optimized blend layers , a strategy applicable to the target compound.
Sensing and Photocatalysis
Anthracene derivatives are renowned for their sensitivity to environmental stimuli (e.g., pH, solvents). Functionalizing 9,10-di(anthracen-9-yl)anthracene with electron-withdrawing/donating groups could tailor its reactivity for photocatalytic applications .
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